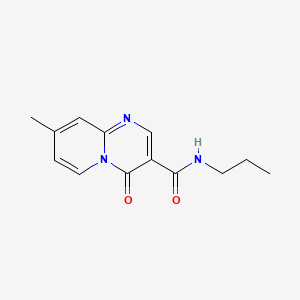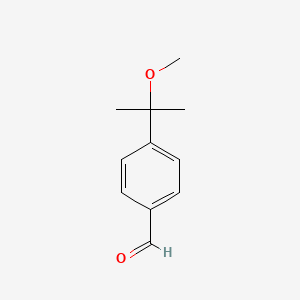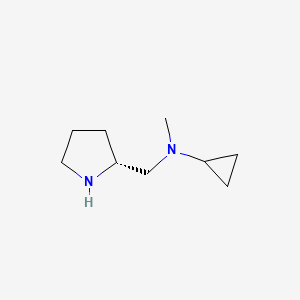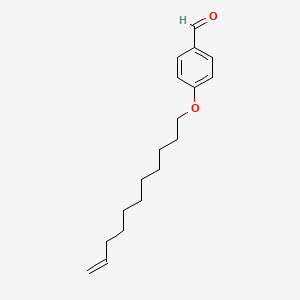![molecular formula C15H16N2O2 B8570593 [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol](/img/structure/B8570593.png)
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol
概要
説明
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol is a complex organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27316 . This compound features a unique structure that includes an indazole core, a tetrahydropyran ring, and an ethynyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol typically involves multiple steps. One common method includes the use of LiAlH4 (lithium aluminum hydride) as a reducing agent. The process begins by adding LiAlH4 to a Schlenk flask under an inert atmosphere, followed by the addition of tetrahydrofuran (THF) and the ester precursor. The reaction mixture is stirred at 0°C, and the ester is added dropwise. The reaction is monitored using thin-layer chromatography (TLC) until the formation of the desired alcohol is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
科学的研究の応用
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may serve as a precursor for the synthesis of materials with specialized properties.
作用機序
The mechanism of action of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
[3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-yl]methanol: This compound shares the tetrahydropyran ring but differs in its core structure.
2H-Pyran-2-methanol, tetrahydro-: Similar in having a tetrahydropyran ring but lacks the indazole core and ethynyl group.
Uniqueness
The uniqueness of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol lies in its combination of an indazole core, a tetrahydropyran ring, and an ethynyl group. This combination imparts distinct chemical properties and biological activities, making it valuable for specialized research applications .
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol |
InChI |
InChI=1S/C15H16N2O2/c1-2-13-12-9-11(10-18)6-7-14(12)17(16-13)15-5-3-4-8-19-15/h1,6-7,9,15,18H,3-5,8,10H2 |
InChIキー |
KVOSTNOGKSAHII-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NN(C2=C1C=C(C=C2)CO)C3CCCCO3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Decyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8570543.png)
![2-[(Hept-6-yn-2-yl)oxy]oxane](/img/structure/B8570551.png)





![(S)-(+)-2-[4-(Fluorobenzyloxy-Benzylamino)propionamide]](/img/structure/B8570584.png)





